

A Comprehensive Technical Review of 2-(3-Aminopropyl)isoindoline-1,3-dione

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Compound of Interest

Compound Name: 2-(3-Aminopropyl)isoindoline-1,3-dione

Cat. No.: B112662

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Abstract

2-(3-Aminopropyl)isoindoline-1,3-dione, also known as N-(3-aminopropyl)phthalimide, is a chemical compound belonging to the phthalimide class. The phthalimide structure is a key pharmacophore found in various biologically active molecules, including the notorious thalidomide and its more recent, effective analogs like lenalidomide and pomalidomide. This technical guide provides a comprehensive review of the available scientific literature on **2-(3-Aminopropyl)isoindoline-1,3-dione**, focusing on its synthesis, physicochemical properties, and reported biological activities. Detailed experimental protocols for key assays are provided, and relevant biological pathways are visualized to facilitate a deeper understanding of its potential applications in research and drug development.

Chemical Synthesis and Properties

2-(3-Aminopropyl)isoindoline-1,3-dione is synthesized through the condensation reaction of phthalic anhydride with 1,3-diaminopropane. The reaction typically involves refluxing the reactants in a suitable solvent, such as glacial acetic acid or by solvent-free melting.[\[1\]](#)[\[2\]](#) The resulting product is a stable, crystalline solid.

Table 1: Physicochemical Properties of **2-(3-Aminopropyl)isoindoline-1,3-dione**

Property	Value	Reference
CAS Number	5342-45-0	N/A
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₂	N/A
Molecular Weight	204.23 g/mol	N/A
Appearance	White to off-white crystalline powder	N/A
Melting Point	148-152 °C	N/A
Solubility	Soluble in DMSO and DMF	N/A

Note: Some properties are based on typical observations for this class of compounds and may vary slightly based on the specific synthesis and purification methods used.

Biological Activities

Derivatives of isoindoline-1,3-dione have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.^[1] While specific quantitative data for **2-(3-Aminopropyl)isoindoline-1,3-dione** is limited in the public domain, the presence of the phthalimide core and the aminopropyl side chain suggests potential for biological activity. The primary amino group offers a site for further chemical modification to generate a library of derivatives with potentially enhanced or novel activities.

Studies on closely related isoindoline-1,3-dione derivatives have demonstrated significant biological effects, which are summarized in the following sections. It is plausible that **2-(3-Aminopropyl)isoindoline-1,3-dione** may exhibit similar properties, warranting further investigation.

Anticancer Activity

Numerous isoindoline-1,3-dione derivatives have been investigated for their anticancer properties.^{[3][4]} These compounds have been shown to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines.^{[5][6]}

Table 2: Reported Anticancer Activities of Representative Isoindoline-1,3-dione Derivatives

Derivative	Cancer Cell Line	Observed Effect	IC ₅₀ (μM)	Reference
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione	Raji (Burkitt's lymphoma)	Cytotoxicity, Apoptosis, Necrosis	0.26 μg/mL	[5]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione	K562 (Chronic myelogenous leukemia)	Cytotoxicity	3.81 μg/mL	[5]
N-(p-tolyl)phthalimide	Sarcoma 180	Cytotoxicity	47.6	[7]
N-(p-chlorophenyl)phthalimide	B-16/F-10 (Melanoma)	Cytotoxicity	119.7	[7]
6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione	MOLT-4 (T-cell acute lymphoblastic leukemia)	Cytotoxicity, Apoptosis, Cell Cycle Arrest	Not specified	[8]
Thiazole-incorporated phthalimide derivative (5b)	MCF-7 (Breast cancer)	Cytotoxicity, Apoptosis	0.2	[9][10]

This table presents data for derivatives to illustrate the potential of the isoindoline-1,3-dione scaffold. Specific IC₅₀ values for **2-(3-Aminopropyl)isoindoline-1,3-dione** are not readily available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to evaluate the potential biological activities of **2-(3-Aminopropyl)isoindoline-1,3-dione**.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

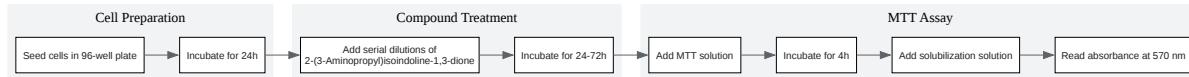
Materials:

- **2-(3-Aminopropyl)isoindoline-1,3-dione**
- Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well microplate
- Microplate reader

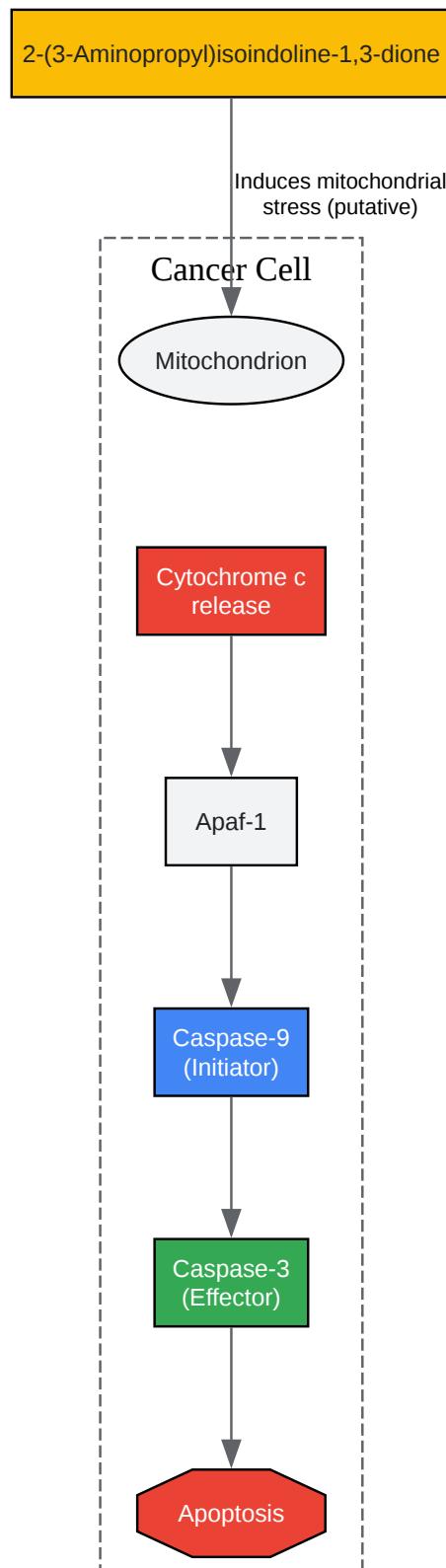
Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Prepare serial dilutions of **2-(3-Aminopropyl)isoindoline-1,3-dione** in complete culture medium.
- Remove the medium from the wells and add 100 μ L of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
- Incubate the plate for 24, 48, or 72 hours.
- After incubation, add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.

- Carefully remove the medium and add 100 μ L of solubilization solution to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.[\[11\]](#)[\[12\]](#)





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